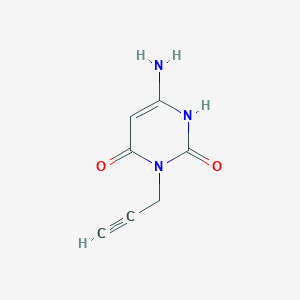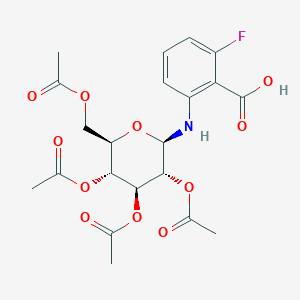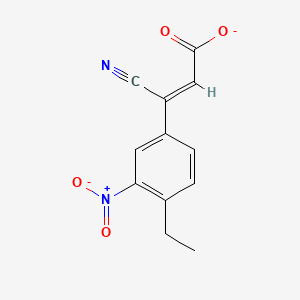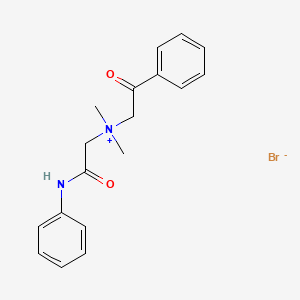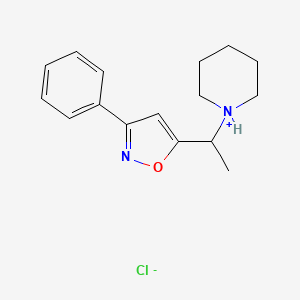![molecular formula C13H13BClF4N3 B13739906 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate](/img/structure/B13739906.png)
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate is a chemical compound with the molecular formula C13H13BClF4N3 and a molecular weight of 299.08 g/mol. It is known for its unique structure, which includes a pyridinium ring substituted with an ethyl group and an azo linkage to a p-chlorophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate typically involves the reaction of 1-ethylpyridinium with p-chlorophenyl diazonium salt in the presence of tetrafluoroboric acid. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Analyse Chemischer Reaktionen
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring or the p-chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The azo linkage and the pyridinium ring play crucial roles in its chemical reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-[(P-Chlorophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate can be compared with other azo compounds and pyridinium derivatives. Similar compounds include:
- 2-[(P-Methylphenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Bromophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
- 2-[(P-Nitrophenyl)azo]-1-ethyl-pyridinium tetrafluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s behavior in various chemical reactions and its applications .
Eigenschaften
Molekularformel |
C13H13BClF4N3 |
|---|---|
Molekulargewicht |
333.52 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(1-ethylpyridin-1-ium-2-yl)diazene;tetrafluoroborate |
InChI |
InChI=1S/C13H13ClN3.BF4/c1-2-17-10-4-3-5-13(17)16-15-12-8-6-11(14)7-9-12;2-1(3,4)5/h3-10H,2H2,1H3;/q+1;-1 |
InChI-Schlüssel |
AJZRYZQNJVPNOD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


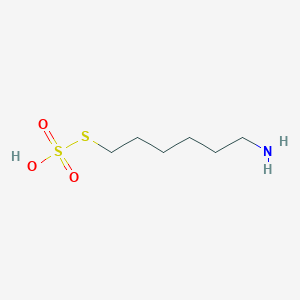
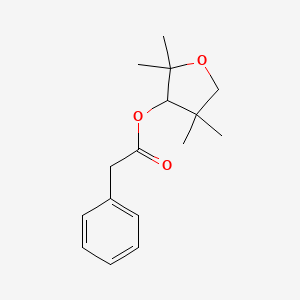

![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
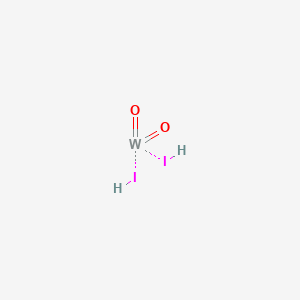
![4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine](/img/structure/B13739872.png)

